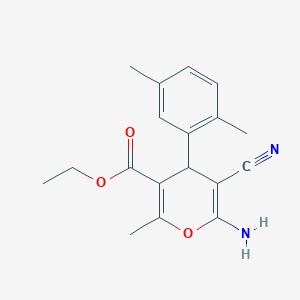
ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyranocarboxylic acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several scientific studies. In
作用機序
The exact mechanism of action of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-microbial activity against various bacterial and fungal strains. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
One advantage of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is its diverse range of potential therapeutic applications. It has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs. However, one limitation of this compound 1 is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1. One direction is the development of new synthetic methods to improve its yield and purity. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Furthermore, the development of new formulations to improve its solubility and bioavailability is also an area of interest. Finally, the investigation of its potential side effects and toxicity in vivo is necessary for its further development as a therapeutic agent.
Conclusion:
In conclusion, this compound 1 is a pyranocarboxylic acid derivative that has shown promising results in several scientific studies for its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it has been suggested to act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. Further studies are needed to fully understand its potential as a therapeutic agent and to develop new formulations to improve its solubility and bioavailability.
合成法
Compound 1 has been synthesized using various methods, including microwave-assisted synthesis, one-pot multi-component reaction, and solvent-free synthesis. The most commonly used method involves the reaction of ethyl cyanoacetate, 2,5-dimethylphenylacetonitrile, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then heated to reflux for several hours to yield ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in several scientific studies, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also shown potential as an anti-diabetic and anti-obesity agent. In addition, ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-22-18(21)15-12(4)23-17(20)14(9-19)16(15)13-8-10(2)6-7-11(13)3/h6-8,16H,5,20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGLVACTIQUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC(=C2)C)C)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
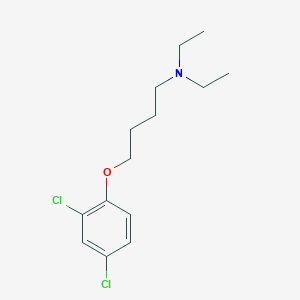
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
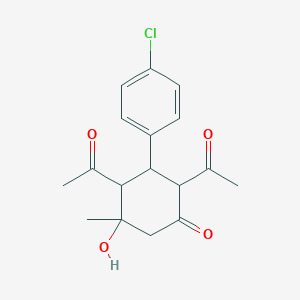
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
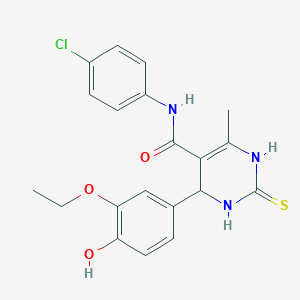
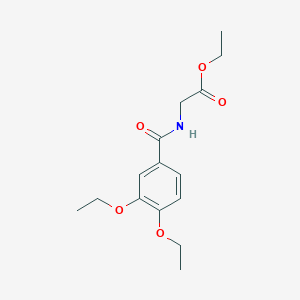
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)